1-Bromo-4-[chloro(difluoro)methoxy]benzene
CAS No.: 112556-13-5
Cat. No.: VC2320151
Molecular Formula: C7H4BrClF2O
Molecular Weight: 257.46 g/mol
* For research use only. Not for human or veterinary use.
![1-Bromo-4-[chloro(difluoro)methoxy]benzene - 112556-13-5](/images/structure/VC2320151.png)
Specification
CAS No. | 112556-13-5 |
---|---|
Molecular Formula | C7H4BrClF2O |
Molecular Weight | 257.46 g/mol |
IUPAC Name | 1-bromo-4-[chloro(difluoro)methoxy]benzene |
Standard InChI | InChI=1S/C7H4BrClF2O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Standard InChI Key | QBFJZAGJDZAVQT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OC(F)(F)Cl)Br |
Canonical SMILES | C1=CC(=CC=C1OC(F)(F)Cl)Br |
Introduction
Chemical Structure and Properties
1-Bromo-4-[chloro(difluoro)methoxy]benzene consists of a benzene ring substituted with a bromine atom at position 1 and a chloro(difluoro)methoxy group at position 4. The presence of these halogenated functional groups creates a molecule with specific chemical characteristics.
Molecular Information
The compound has the following fundamental properties:
Property | Value |
---|---|
CAS Number | 112556-13-5 |
Molecular Formula | C₇H₄BrClF₂O |
Molecular Weight | 257.46 g/mol |
Physical State | Liquid |
Standard Purity | ≥95% |
These properties establish the basic identity of the compound for research and commercial purposes .
Structural Features
The molecular structure of 1-Bromo-4-[chloro(difluoro)methoxy]benzene features several key elements:
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A benzene ring as the core structure
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A bromine atom at position 1
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A chloro(difluoro)methoxy group (-OCF₂Cl) at position 4
This arrangement creates a molecule with an asymmetric electronic distribution, which influences its chemical behavior and potential applications. The chloro(difluoro)methoxy group is particularly noteworthy as it combines the properties of an ether linkage with halogenated carbon, giving the compound distinctive reactivity patterns.
Similar compounds like 1-bromo-4-(chlorodifluoromethyl)benzene have comparable structures but with direct C-CF₂Cl bonding instead of the ether linkage, resulting in different chemical properties .
Physicochemical Properties
The physical and chemical properties of 1-Bromo-4-[chloro(difluoro)methoxy]benzene are influenced by its halogenated nature and the distribution of electron density across the molecule.
Property | Value or Description |
---|---|
Appearance | Colorless to pale yellow liquid |
Boiling Point | Estimated ~230-250°C (based on similar compounds) |
Solubility | Limited solubility in water; soluble in organic solvents |
Density | Approximately 1.6-1.8 g/cm³ (estimated) |
The presence of multiple halogen atoms contributes to the compound's relatively high density and limited water solubility .
Spectroscopic Properties
For research and identification purposes, spectroscopic data for related compounds can help in characterizing 1-Bromo-4-[chloro(difluoro)methoxy]benzene:
Spectroscopic Parameter | Expected Value |
---|---|
Mass Spectrometry (m/z) | Primary ion peaks at approximately 258, 260, and 262 (due to isotope patterns of Br and Cl) |
IR Spectroscopy | Characteristic C-F stretching bands at 1000-1100 cm⁻¹; C-O stretching at 1200-1300 cm⁻¹ |
UV Absorption | Maximum absorption expected around 260-280 nm |
These spectroscopic properties are essential for compound identification and quality control during synthesis and application .
Synthesis and Preparation Methods
The synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]benzene typically involves multiple steps, beginning with appropriate precursors and employing specific reaction conditions to achieve the desired substitution pattern.
Reaction Conditions
Typical reaction conditions for the synthesis of halogenated aromatic compounds like 1-Bromo-4-[chloro(difluoro)methoxy]benzene often require:
Parameter | Typical Conditions |
---|---|
Temperature | 0-25°C for bromination; variable for methoxylation |
Solvents | Dichloromethane, tetrahydrofuran, or acetonitrile |
Catalysts | Lewis acids for halogenation; transition metal catalysts for methoxylation |
Reaction Time | 2-24 hours depending on specific reaction step |
Precise control of reaction conditions is critical to achieve selectivity and prevent the formation of unwanted byproducts .
Chemical Reactivity
The chemical behavior of 1-Bromo-4-[chloro(difluoro)methoxy]benzene is largely determined by its halogenated substituents, which influence both its reactivity and selectivity in various chemical transformations.
Reactivity Patterns
The compound exhibits several characteristic reactivity patterns:
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The bromine atom is susceptible to metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling
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The chloro(difluoro)methoxy group typically remains stable under many reaction conditions
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The electron-withdrawing nature of the halogen substituents affects the electrophilicity of the aromatic ring
These properties make the compound valuable in organic synthesis as a building block for more complex molecules .
Coupling Reactions
Palladium-catalyzed coupling reactions represent one of the most important applications of brominated aromatic compounds like 1-Bromo-4-[chloro(difluoro)methoxy]benzene:
Coupling Type | Reaction Partners | Typical Conditions | Expected Yields |
---|---|---|---|
Suzuki-Miyaura | Arylboronic acids | Pd catalyst, base, 80°C | 80-95% |
Sonogashira | Terminal alkynes | Pd/Cu catalysts, amine base | 70-90% |
Heck | Alkenes | Pd catalyst, base | 65-85% |
These transformations selectively target the C-Br bond, leaving the chloro(difluoro)methoxy group intact, which allows for the construction of functionalized derivatives .
Applications and Uses
1-Bromo-4-[chloro(difluoro)methoxy]benzene finds applications in several fields due to its unique structural features and reactivity profile.
Synthetic Applications
The compound serves as a valuable building block in organic synthesis:
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Intermediate in the preparation of pharmaceutical compounds
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Precursor for agrochemicals and specialized materials
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Component in the synthesis of ligands for catalytic systems
Its halogenated structure provides opportunities for selective functionalization through various transformation strategies .
Research Applications
In research settings, 1-Bromo-4-[chloro(difluoro)methoxy]benzene is utilized for:
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Structure-activity relationship studies in medicinal chemistry
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Investigation of halogenated compounds in materials science
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Development of new synthetic methodologies for C-X bond formation and transformation
The compound's well-defined substitution pattern makes it an excellent model system for studying selective chemical transformations .
Hazard Type | Potential Concerns |
---|---|
Acute Toxicity | Likely moderate to high based on similar compounds |
Skin/Eye Contact | Potential irritant; avoid direct contact |
Inhalation | Vapors may cause respiratory irritation |
Environmental | Potential persistence in environment; proper disposal required |
Handling should follow standard protocols for halogenated organic compounds, including appropriate personal protective equipment .
Analytical Methods
Accurate identification and characterization of 1-Bromo-4-[chloro(difluoro)methoxy]benzene require appropriate analytical techniques.
Chromatographic Analysis
Chromatographic methods commonly employed include:
Technique | Typical Conditions | Purpose |
---|---|---|
GC-MS | Temperature program: 60-250°C; Column: DB-5 or similar | Identification and purity assessment |
HPLC | C18 column; Mobile phase: acetonitrile/water gradient | Quantitative analysis |
TLC | Silica gel; Eluent: hexane/ethyl acetate mixtures | Reaction monitoring |
These techniques provide valuable information about the compound's identity and purity .
Spectroscopic Analysis
Spectroscopic methods for characterization include:
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NMR spectroscopy (¹H, ¹³C, ¹⁹F) for structural confirmation
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Mass spectrometry for molecular weight verification and fragmentation pattern analysis
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IR spectroscopy for functional group identification
For related compounds, collision cross-section data from ion mobility spectrometry has been reported, which could assist in the analysis of 1-Bromo-4-[chloro(difluoro)methoxy]benzene as well .
Parameter | Typical Specification |
---|---|
Purity | ≥95% |
Package Sizes | 500 mg, 1 g, 10 g |
Physical Form | Liquid |
Storage Recommendations | Cool, dry place; protection from light |
This information is important for researchers planning to use the compound in their studies .
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